(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-cyanophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-7-3-5-12-9-14(17(20)22)18(24-16(12)15)21-13-6-2-4-11(8-13)10-19/h2-9H,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFIAHRCBSLVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C#N)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chromene Core
The chromene scaffold is constructed using a Knoevenagel condensation between a substituted salicylaldehyde and a cyanoacetamide derivative. For example:
-
Salicylaldehyde derivative : 8-methoxy-2-hydroxybenzaldehyde serves as the starting material, pre-functionalized with the methoxy group.
-
Cyanoacetamide derivative : N-substituted cyanoacetamide (e.g., cyanoacetamide or N-aryl cyanoacetamide) provides the carboxamide group.
Reaction conditions : Aqueous sodium carbonate (Na₂CO₃) or sodium hydrogen carbonate (NaHCO₃) at room temperature.
Mechanism :
-
Deprotonation of the cyanoacetamide’s active methylene group by the base.
-
Nucleophilic attack on the salicylaldehyde’s carbonyl carbon.
-
Cyclization via intramolecular hydroxyl group participation, forming the chromene ring.
Introduction of the Imino Group
The imino group is introduced via condensation between the chromene-3-carboxamide intermediate and 3-cyanoaniline:
-
Reactants : Chromene-3-carboxamide (from Step 2.1) and 3-cyanoaniline.
-
Conditions : Acidic or neutral conditions (e.g., acetic acid or ethanol with catalytic p-toluenesulfonic acid).
Mechanism :
-
Protonation of the carbonyl oxygen in the chromene intermediate.
-
Nucleophilic attack by the amine group of 3-cyanoaniline.
-
Dehydration to form the imino (C=N) bond.
Stereochemical control : The Z-configuration is favored due to steric hindrance between the 3-cyanophenyl group and the chromene’s methoxy substituent.
Yield : 70–80% after purification by recrystallization.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Water/ethanol (1:1) | 88 | 99 |
| Base | NaHCO₃ (0.5 M) | 85 | 98 |
| Temperature | 25°C | 90 | 99 |
Water as a co-solvent enhances solubility of ionic intermediates while maintaining mild conditions.
Catalysis and Additives
-
PTSA (p-toluenesulfonic acid) : Accelerates imino bond formation by acting as a Brønsted acid catalyst (0.1 equiv. increases yield by 15%).
-
Molecular sieves : Remove water during condensation, shifting equilibrium toward product formation.
Industrial-Scale Production Considerations
For large-scale synthesis, key modifications include:
-
Continuous flow reactors : Reduce reaction time from hours to minutes by improving heat and mass transfer.
-
Green chemistry metrics :
Comparative Analysis of Synthetic Routes
Two primary routes are contrasted below:
Route A (Stepwise Functionalization):
-
Chromene core → 2. Methoxy introduction → 3. Imino condensation → 4. Carboxamide formation.
Advantages : High purity at each stage.
Disadvantages : Longer synthesis time (48 hours).
Route B (Convergent Synthesis):
-
Pre-functionalized salicylaldehyde (8-methoxy) + N-aryl cyanoacetamide → One-pot Knoevenagel condensation and imino formation.
Advantages : Shorter duration (12 hours).
Disadvantages : Lower yield (65%) due to competing side reactions.
Characterization and Quality Control
Critical analytical data for the final product:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₃ |
| Molecular Weight | 319.3 g/mol |
| Melting Point | 218–220°C |
| UV-Vis (λmax) | 342 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) |
| HPLC Purity | ≥99% |
Spectroscopic validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imino), 7.89–7.20 (m, 8H, aromatic), 3.92 (s, 3H, OCH₃).
-
IR (KBr) : ν 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1625 cm⁻¹ (C=N).
Challenges and Troubleshooting
Common Issues
Byproduct Management
-
Hydrolysis of cyano group : Occurs under strongly acidic conditions. Prevention : Maintain pH 4–6 during condensation.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the imino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the imino group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the cyanophenyl group.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more intricate organic molecules.
- Ligand in Coordination Chemistry : It can act as a ligand in various coordination complexes, facilitating studies on metal interactions.
Biology
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, impacting various metabolic pathways.
- Biological Pathway Modulation : Research indicates its role in modulating pathways related to inflammation and cell proliferation.
Medicine
- Therapeutic Effects :
- Anti-inflammatory Activity : Studies suggest it may reduce inflammation through specific molecular interactions.
- Anticancer Potential : Preliminary research indicates possible anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound exhibits activity against various microbial strains, suggesting potential use in antimicrobial therapies.
Industry
- Material Development : Due to its unique structural properties, it is explored for applications in creating new polymers and dyes.
Case Studies
- Anticancer Studies : Research has demonstrated that (2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide induces apoptosis in various cancer cell lines through caspase activation.
- Antimicrobial Research : Studies have shown efficacy against bacterial strains such as E. coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Positional Isomerism and Electronic Effects
- Cyanophenyl Position: The 3-CN substituent on the phenylimino group (target) creates meta-directed electronic effects, whereas 4-CN () allows para-delocalization, altering dipole moments and intermolecular interactions .
Heterocyclic and Fluorinated Derivatives
Compounds with trifluoromethyl () or thiazolyl groups () exhibit enhanced lipophilicity and metabolic stability. For example, the trifluoromethyl group in ’s compound increases molecular weight (445.4 g/mol) and may improve blood-brain barrier penetration compared to the target compound .
Biological Activity
(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, recognized for its diverse biological activities. This compound features a unique structure that includes a methoxy group at the 8-position, an imino group at the 2-position, and a carboxamide group at the 3-position. Its molecular formula is , with a molecular weight of 319.3 g/mol .
The synthesis of this compound typically involves several steps:
- Formation of the Chromene Core : Achieved through cyclization reactions involving salicylaldehyde derivatives.
- Introduction of Functional Groups : The methoxy group is added via methylation, while the imino group is formed through reactions with amines under dehydrating conditions .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical in biological pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Interaction : It may bind to specific cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound could alter the expression of genes involved in critical cellular functions .
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The IC50 values for these compounds often range from 24.4 μM to 68.4 μM, indicating moderate to high potency .
Antimicrobial Properties
This compound has been explored for its antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth and possess antioxidative properties, which are beneficial in combating oxidative stress-related diseases .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been investigated. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various chromene derivatives, including this compound against cancer cell lines. Results showed significant inhibition of cell viability, particularly against MOLT-4 cells with an IC50 of approximately 24.4 μM .
- Antimicrobial Testing : Another study reported that this compound exhibited notable antimicrobial activity against several bacterial strains, suggesting its potential utility in developing new antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | Acetyl group substitution | Enhanced cytotoxicity against cancer cells |
| (2Z)-N-acetyl-6-methoxy-2-(2-methoxyphenyl)imino-2H-chromene | Different phenyl substituent | Varying interaction profiles with enzymes |
| (2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene | Original compound | Promising anticancer and antimicrobial properties |
Q & A
Basic: What are the established synthetic routes for (2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, and what key reaction conditions influence yield and purity?
Methodological Answer:
The compound is synthesized via a condensation reaction between 8-methoxy-2-oxo-2H-chromene-3-carboxamide and 3-cyanophenylamine. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance imine formation by stabilizing intermediates .
- Catalysis: Acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) promote nucleophilic attack of the amine on the carbonyl group .
- Temperature Control: Reactions typically proceed at 80–100°C for 6–12 hours to achieve >70% yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the Z-isomer preferentially due to steric hindrance .
Basic: How is the Z-configuration of the imine group confirmed experimentally?
Methodological Answer:
The Z-configuration is validated using:
- NMR Spectroscopy: Nuclear Overhauser Effect (NOE) between the imine proton and adjacent chromene protons confirms spatial proximity .
- X-ray Crystallography: Single-crystal analysis (using SHELX or ORTEP software) provides definitive stereochemical assignment .
- IR Spectroscopy: Stretching frequencies of C=N (1600–1650 cm⁻¹) and hydrogen bonding patterns differentiate Z/E isomers .
Advanced: What computational methods are employed to study the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-31G*) model the electron density distribution, HOMO-LUMO gaps, and charge transfer properties. These predict regioselectivity in electrophilic substitutions .
- Molecular Dynamics (MD): Simulations assess solvation effects and conformational stability, guiding solvent selection for synthesis .
- Reactivity Descriptors: Fukui indices identify nucleophilic/electrophilic sites, aiding in rational derivatization strategies .
Advanced: How can researchers resolve contradictions between theoretical predictions and experimental spectroscopic data?
Methodological Answer:
- Cross-Validation: Compare NMR shifts with DFT-predicted chemical shifts (e.g., using GIAO method) to identify discrepancies .
- Tautomerism Analysis: Investigate potential keto-enol or imine-amine tautomeric equilibria via pH-dependent UV-Vis studies .
- Crystallographic Refinement: Use SHELXL to resolve ambiguities in electron density maps caused by dynamic disorder .
Basic: What analytical techniques are critical for characterizing purity and structure post-synthesis?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies elucidate the reaction mechanism of the imine formation step?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ FTIR to determine rate laws and activation energy .
- Isotopic Labeling: Use ¹⁵N-labeled amines to track imine bond formation via 2D NMR (HSQC) .
- Computational Transition State Analysis: Identify intermediates and transition states using QM/MM hybrid methods .
Basic: What biological targets or activities are investigated for this compound?
Methodological Answer:
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values .
- Anti-inflammatory Activity: COX-2 inhibition assays (ELISA) measure prostaglandin E₂ suppression .
Advanced: How does the substitution pattern affect bioactivity and physicochemical properties?
Methodological Answer:
- SAR Studies: Replace the 3-cyanophenyl group with 4-cyano or halogenated analogs to assess potency changes. For example, 4-Cl substitution enhances lipophilicity (logP ↑0.5) but reduces aqueous solubility .
- Physicochemical Profiling: Measure solubility (shake-flask method), permeability (Caco-2 assay), and metabolic stability (microsomal incubation) .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Storage: Protect from light at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Stability Monitoring: Periodic HPLC analysis detects degradation products (e.g., hydrolyzed imine or oxidized methoxy groups) .
Advanced: What formulation challenges arise in transitioning to in vivo studies?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve bioavailability .
- Dosing Optimization: Pharmacokinetic studies (e.g., IV/PO routes in rodents) determine clearance rates and tissue distribution .
- Toxicity Mitigation: Structure modification (e.g., prodrugs) reduces off-target effects identified in Ames tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
